molecular formula C19H15Cl2N3O3 B12175227 N-(2,4-dichlorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(2,4-dichlorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B12175227
M. Wt: 404.2 g/mol
InChI Key: XUQOFZKFIOFCNJ-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Properties

Molecular Formula

C19H15Cl2N3O3

Molecular Weight

404.2 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C19H15Cl2N3O3/c1-27-14-4-2-3-12(9-14)16-7-8-19(26)24(23-16)11-18(25)22-17-6-5-13(20)10-15(17)21/h2-10H,11H2,1H3,(H,22,25)

InChI Key

XUQOFZKFIOFCNJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves the following steps:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Substitution reactions:

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex molecular structure characterized by the presence of a dichlorophenyl group and a pyridazinone moiety. Its molecular formula is C16H15Cl2N3OC_{16}H_{15}Cl_2N_3O, and its structure can be represented as follows:N 2 4 dichlorophenyl 2 3 3 methoxyphenyl 6 oxopyridazin 1 6H yl acetamide\text{N 2 4 dichlorophenyl 2 3 3 methoxyphenyl 6 oxopyridazin 1 6H yl acetamide}

Anticancer Activity

Recent studies have highlighted the potential of N-(2,4-dichlorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide as an anticancer agent. The compound has demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways.

  • Case Study : In vitro assays showed that treatment with this compound resulted in a significant decrease in cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values in the micromolar range.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory processes.

  • Case Study : In animal models of inflammation, administration of this compound resulted in reduced edema and inflammatory markers compared to control groups.

Neuroprotective Effects

Another promising application is its potential neuroprotective effects. Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases such as Alzheimer's.

  • Case Study : In a mouse model of neurodegeneration, treatment with the compound led to improved cognitive function and reduced markers of neuroinflammation.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference(s)
AnticancerCytotoxicity against MCF-7, A549 ,
Anti-inflammatoryReduced edema in animal models
NeuroprotectiveImproved cognitive function

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit the activity of certain enzymes, leading to therapeutic effects.

    Receptor binding: It may bind to specific receptors, modulating their activity and resulting in biological effects.

    Pathway modulation: The compound could influence various cellular pathways, affecting processes such as cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with potential applications in various scientific fields. Its synthesis, chemical reactions, and mechanism of action make it an interesting subject for further research and development.

Biological Activity

N-(2,4-dichlorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula: C17H16Cl2N4O2
  • Molecular Weight: 367.25 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions.
  • Receptor Modulation: It can bind to cellular receptors, influencing their activity and downstream signaling pathways.
  • Antioxidant Activity: Preliminary studies suggest the compound may exhibit antioxidant properties, reducing oxidative stress in cells.

Anticancer Properties

Research indicates that this compound has significant anticancer potential. A study evaluating various derivatives of pyridazine compounds found that those similar to this structure demonstrated cytotoxic effects against several cancer cell lines, including:

Cell Line IC50 (µM)
MCF-7 (Breast)15.7
HCT116 (Colon)12.5
A549 (Lung)18.3

These findings suggest that the compound could serve as a lead for developing new anticancer agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies tested its efficacy against various bacterial strains, yielding the following results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate moderate antimicrobial activity, suggesting potential applications in treating infections.

Case Studies and Research Findings

  • Study on Anticancer Activity:
    A study published in Journal of Medicinal Chemistry reported that derivatives of pyridazine exhibited potent cytotoxicity against human cancer cell lines. The study highlighted the structure-activity relationship (SAR), indicating that modifications in the phenyl groups significantly impacted the compound's efficacy against cancer cells .
  • Antimicrobial Evaluation:
    Another research article focused on the antimicrobial evaluation of similar compounds found that modifications in the dichlorophenyl group enhanced antibacterial activity against Gram-positive bacteria . The study concluded that further optimization could lead to more effective antimicrobial agents.
  • Mechanistic Insights:
    Research conducted on related compounds revealed that their mechanism of action involves the inhibition of key metabolic enzymes and modulation of signaling pathways related to apoptosis and cell proliferation . This insight provides a foundational understanding for future drug development efforts.

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